1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis : 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines are synthesized through various enantioselective methods due to their significant biological activities. Asymmetric hydrogenation has been an effective approach for synthesizing these chiral amines (Hu et al., 2018). (Zhou et al., 2017) also achieved enantioselective hydrogenation of pyrrolo[1,2-a]pyrazines.
Synthesis via Aza-Friedel-Crafts Reaction : The asymmetric intramolecular aza-Friedel-Crafts reaction is utilized for synthesizing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities (He et al., 2011).
Iridium-catalyzed Hydrogenation : Iridium-catalyzed hydrogenation processes have been developed for these compounds, emphasizing the role of cesium carbonate in increasing conversion and preventing racemization (Huang et al., 2014).
Medicinal Chemistry and Pharmacology
Antiarrhythmic Activity : Studies have shown that certain derivatives of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibit significant antiarrhythmic activity, making them promising for medical applications (Filippova et al., 2003).
HDAC6 Inhibitors : Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide based on this compound have shown enhanced selectivity and inhibitory activity in cells as histone deacetylase 6 (HDAC6) inhibitors (Blackburn et al., 2014).
Synthetic Approaches and Reactions
Assembly via Domino Reaction : The transformation of 2-imidazolines into 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through a domino aza-Claisen rearrangement/cyclization reaction sequence highlights a broad substrate scope (Golantsov et al., 2022).
One-Pot Synthesis Methods : One-pot synthesis methods have been developed to facilitate the creation of novel derivatives of this compound (Ghandi et al., 2017); (Alizadeh et al., 2014).
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . Compounds with similar structures have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Based on its biological activities, it can be inferred that it may affect various pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given its range of biological activities, it can be inferred that it may have various effects at the molecular and cellular levels, such as inhibiting microbial growth, reducing inflammation, inhibiting viral replication, preventing fungal growth, reducing oxidation, inhibiting tumor growth, and inhibiting kinase activity .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolopyrazine derivatives have been shown to exhibit kinase inhibitory activity, which suggests that this compound may interact with kinases, enzymes that are crucial for phosphorylation processes in cells . Additionally, this compound has demonstrated antimicrobial properties, indicating interactions with microbial enzymes and proteins that are essential for their survival .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can lead to alterations in cell signaling pathways that are dependent on phosphorylation events . Furthermore, the compound’s antimicrobial properties suggest that it can disrupt microbial cell function by targeting essential enzymes and proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, leading to their inhibition or activation. For instance, its kinase inhibitory activity is likely due to its binding to the active site of kinases, preventing them from phosphorylating their substrates . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyrrolopyrazine derivatives can be stable under certain conditions, but their activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed. For example, high doses of pyrrolopyrazine derivatives have been associated with toxicity in animal models, indicating a threshold beyond which the compound’s effects become detrimental .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of many xenobiotics . Additionally, this compound may affect metabolic flux and metabolite levels by influencing key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can influence its biological effects. For example, the compound’s antimicrobial activity may be enhanced by its accumulation in infected tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, its kinase inhibitory activity may be more pronounced if it localizes to the cytoplasm, where many kinases are active . Additionally, the compound’s interactions with specific organelles can influence its overall biological activity .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-7-6-8-3-5-9(7)4-1/h1-2,4,8H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBDXDPBLIQCJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364290 | |
Record name | 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71257-38-0 | |
Record name | 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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